molecular formula C13H11NO4S B1269300 3-(Phenylsulfamoyl)benzoic acid CAS No. 1576-45-0

3-(Phenylsulfamoyl)benzoic acid

Cat. No. B1269300
CAS RN: 1576-45-0
M. Wt: 277.3 g/mol
InChI Key: YNRKZIPFWSDERE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-(Phenylsulfamoyl)benzoic acid” were not found, there are related compounds that have been synthesized. For example, N-substituted 4-sulfamoylbenzoic acid derivatives have been synthesized and studied for their inhibitory effects on cytosolic phospholipase A2α . Another study discussed the synthesis of phenylsulfamoyl benzoic acid inhibitors of ERAP2 .

Scientific Research Applications

Microencapsulation in Food Industry

  • Research Context: Benzoic acid is utilized extensively as a preservative in the food and feed industry. The study by Marques et al. (2016) focuses on the microencapsulation of benzoic acid, crucial for its application in various food products. They explored the effects of benzoic acid concentration and drying air temperature on the physical characteristics of powders produced by spray drying. The optimal conditions for microencapsulation were identified, which is significant for its use in the food industry (Marques et al., 2016).

Interaction with Rhizosphere Microorganisms

  • Research Context: The study by Liu et al. (2015) investigated the presence of benzoic acid in tobacco root exudates and its impact on the growth of rhizosphere microorganisms. This study reveals the role of benzoic acid in plant-microorganism interactions, highlighting its ecological and agricultural significance (Liu et al., 2015).

Antimicrobial Properties

  • Research Context: Sulfonamides derived from benzoic acids, as researched by Dineshkumar and Thirunarayanan (2019), exhibit notable antimicrobial activities. Their study on various 4-(substituted phenylsulfonamido) benzoic acids, synthesized through specific reactions, underscores the potential of benzoic acid derivatives in antimicrobial applications (Dineshkumar & Thirunarayanan, 2019).

Role in Food Preservation and Additives

  • Research Context: Del Olmo et al. (2017) provided a comprehensive review on the use of benzoic acid and its derivatives in food preservation and as additives. This study highlights the extensive use of benzoic acid in maintaining food quality and safety, analyzing its presence, uses, and public health concerns (Del Olmo et al., 2017).

Photoluminescence Properties in Polymer Science

  • Research Context: The study by Gao et al. (2015) explored the effect of electron-donating groups on the aromatic ring of benzoic acid on the photoluminescence properties of polymer-rare earth complexes. This research contributes to the understanding of benzoic acid derivatives in enhancing fluorescence emission, which is pivotal in polymer science and material engineering (Gao et al., 2015).

Biosynthesis in Plants and Bacteria

  • Research Context: Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria. They highlighted its role as a biosynthetic building block in various natural products, offering insights into its metabolic pathways in different organisms (Hertweck et al., 2001).

properties

IUPAC Name

3-(phenylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRKZIPFWSDERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303214
Record name 3-(Phenylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfamoyl)benzoic acid

CAS RN

1576-45-0
Record name 3-(Phenylsulfamoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylsulfamoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Phenylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(PHENYLSULFAMOYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8T70956T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Chlorosulfonyl-benzoic acid (300 mg, 1.36 mmol), and aniline (0.30 mL, 3.29 mmol) were stirred at room temperature in anhydrous CH2Cl2 (10 mL) overnight under N2. The reaction mixture was concentrated in vacuo. Purification of the residue on IR-120 ion exchange resin column (eluted with methanol) afforded the title compound (380 mg, 100%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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